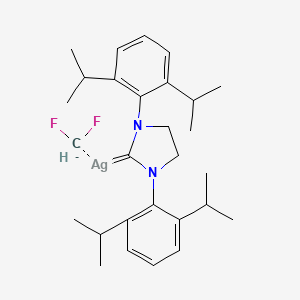
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver is a complex organometallic compound. It is characterized by the presence of a silver atom coordinated to a difluoromethyl group and a bulky imidazolidin-2-ylidene ligand. This compound is notable for its stability and unique reactivity, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver typically involves the reaction of silver salts with the corresponding imidazolidin-2-ylidene ligand. One common method is the reaction of silver fluoride with (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) in the presence of difluoromethylating agents under inert conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver undergoes various types of reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the difluoromethyl group or the imidazolidin-2-ylidene ligand is replaced by other ligands.
Oxidation and Reduction Reactions: The silver center can undergo redox reactions, altering its oxidation state
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, phosphines, and other nucleophiles. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new silver complexes with different ligands, while redox reactions can produce silver nanoparticles or other silver-containing species .
科学的研究の応用
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions
Biology: Its antimicrobial properties are being explored for potential use in medical applications
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique reactivity and stability
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties
作用機序
The mechanism of action of (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver involves the coordination of the silver center to various substrates, facilitating chemical transformations. The bulky imidazolidin-2-ylidene ligand provides steric protection, enhancing the stability of the silver complex and allowing for selective reactions . The difluoromethyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound .
類似化合物との比較
Similar Compounds
(1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride): This compound is similar in structure but lacks the difluoromethyl group and silver center
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride: This gold complex shares the imidazol-2-ylidene ligand but has a gold center instead of silver
Uniqueness
The presence of both the difluoromethyl group and the silver center in (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver makes it unique. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
特性
CAS番号 |
1643366-13-5 |
|---|---|
分子式 |
C28H39AgF2N2- |
分子量 |
549.5 g/mol |
IUPAC名 |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane |
InChI |
InChI=1S/C27H38N2.CHF2.Ag/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1-3;/h9-14,18-21H,15-16H2,1-8H3;1H;/q;-1; |
InChIキー |
APLKKPCEPXCWIN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















